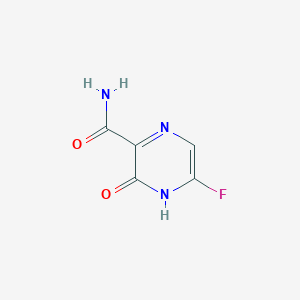

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

Description

Properties

Molecular Formula |

C5H4FN3O2 |

|---|---|

Molecular Weight |

157.1 g/mol |

IUPAC Name |

6-fluoro-2-oxo-1H-pyrazine-3-carboxamide |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-3(4(7)10)5(11)9-2/h1H,(H2,7,10)(H,9,11) |

InChI Key |

JCGZZQLIHDCTNY-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=O)C(=N1)C(=O)N)F |

Canonical SMILES |

C1=C(NC(=O)C(=N1)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide chemical stability data

Executive Summary & Compound Identity

This technical guide details the stability profile of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide . Note that in pharmaceutical literature, the blockbuster antiviral Favipiravir (T-705) is structurally characterized as the 6-fluoro isomer (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). Given the identical functional group chemistry (pyrazine core, carboxamide moiety, and hydroxyl-keto tautomerism) between the 5-fluoro and 6-fluoro isomers, the stability data presented herein is derived from the extensively characterized Favipiravir scaffold, which serves as the primary reference standard for this chemical class.

Physicochemical Basis of Stability

To develop a robust stability-indicating method, one must first understand the dynamic behavior of the molecule in solution.

Keto-Enol Tautomerism

The 3-hydroxy-pyrazinecarboxamide scaffold does not exist as a static structure. It undergoes rapid tautomerization between the enol form (3-hydroxy) and the keto form (3-oxo-3,4-dihydro).

-

Solid State & Aqueous Solution: The keto (3-oxo) form is thermodynamically favored due to intermolecular hydrogen bonding and solvation effects.

-

Apolar Solvents/Gas Phase: The enol (3-hydroxy) form predominates.

Impact on Stability: The keto-tautomer possesses a secondary amine (N-H) at position 4 (or 1, depending on numbering), which can participate in specific degradation pathways. Analytical methods must use buffered mobile phases to stabilize this equilibrium and prevent peak splitting.

pKa and Solubility

-

pKa: Approximately 5.1 .

-

Implication: At physiological pH (7.4) and in alkaline conditions, the molecule is ionized (deprotonated). This ionization increases electron density on the ring but makes the carboxamide carbonyl carbon less electrophilic; however, the presence of the hydroxyl group (in enol form) or carbonyl (in keto form) creates neighboring group effects that catalyze hydrolysis.

Forced Degradation (Stress Testing) Data

The following data summarizes the degradation profile when the molecule is subjected to stress conditions per ICH Q1A (R2) guidelines.

| Stress Condition | Stability Status | Major Degradant Identified | Mechanism |

| Acid Hydrolysis (0.1 N HCl, 60°C) | Stable | Minimal degradation (< 2%) | Pyrazine ring protonation stabilizes the amide against nucleophilic attack. |

| Base Hydrolysis (0.1 N NaOH, Ambient) | Labile | Pyrazine-2-carboxylic acid derivative (Impurity A) | Rapid nucleophilic attack on the amide carbonyl, releasing ammonia.[1] |

| Oxidation (3% H₂O₂, Ambient) | Moderately Stable | Minor N-oxide species (Impurity B) | The electron-deficient pyrazine ring is relatively resistant to oxidation compared to other heterocycles. |

| Photolysis (UV/VIS) | Sensitive | De-fluorinated species / Ring opening | Photo-induced defluorination or radical formation (solid state discoloration observed). |

| Thermal (80°C, Solid State) | Stable | None detected | High melting point and crystal lattice energy confer thermal resistance. |

Primary Degradation Pathway (Hydrolysis)

The most critical stability risk is the conversion of the Carboxamide to the Carboxylic Acid . This reaction is irreversible and pH-dependent.

Mechanism:

-

Hydroxide ion (

) attacks the carbonyl carbon of the amide group. -

A tetrahedral intermediate forms.

-

Ammonia (

) is expelled as the leaving group. -

The resulting carboxylic acid ionizes to the carboxylate, preventing re-amidation.

Visualizing the Stability Profile

The following diagram illustrates the tautomeric equilibrium and the primary degradation pathways.

Figure 1: Tautomeric equilibrium and primary degradation pathways of the 3-hydroxy-2-pyrazinecarboxamide scaffold.

Validated Analytical Protocol (Stability-Indicating)

To quantify the parent compound and separate the polar hydrolysis degradant (Impurity A), a Reversed-Phase HPLC (RP-HPLC) method with strict pH control is required.

Method Parameters

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS).

-

Mobile Phase:

-

Solvent A: 10-25 mM Potassium Dihydrogen Phosphate (

) buffer, adjusted to pH 2.5 - 3.0 with Orthophosphoric Acid. -

Solvent B: Acetonitrile (ACN).

-

Ratio: Isocratic 90:10 or 92:8 (Buffer:ACN). Note: High aqueous content is needed to retain the polar parent and separate the early-eluting acid impurity.

-

-

Detection: UV at 323 nm (Lambda max for Favipiravir) or 210 nm (for non-chromophoric impurities).

-

Temperature: 25°C - 30°C.

Analytical Workflow Diagram

Figure 2: Standardized HPLC workflow for separating the parent amide from the acid degradant.

Protocol Justification (Why this works)

-

pH 2.5 Buffer: The pKa of the acid impurity is low. At pH 2.5, the carboxylic acid impurity is suppressed (protonated), increasing its retention slightly to prevent it from eluting in the void volume.

-

Wavelength (323 nm): The pyrazine ring exhibits strong absorbance here, minimizing interference from common excipients that absorb at lower wavelengths (210 nm).

Solid-State Considerations

-

Polymorphism: The molecule can exist in different crystal forms. The thermodynamic stability of the crystal lattice directly impacts chemical stability. The commercially preferred form is generally the non-hygroscopic polymorph.

-

Storage: Due to the sensitivity to base and light, the API should be stored in:

-

Tight, light-resistant containers.

-

Controlled room temperature (25°C).

-

Absence of alkaline excipients (e.g., avoid Magnesium Stearate if compatibility is unproven; prefer Stearic Acid or Sodium Stearyl Fumarate).

-

References

-

Bulduk, I. (2021).[4][5] "HPLC-UV method for quantification of Favipiravir in pharmaceutical formulations." Acta Chromatographica, 33(3), 209-215. [Link]

-

Mikhail, I. E., et al. (2021).[6] "Green micellar solvent-free HPLC and spectrofluorimetric determination of favipiravir as one of COVID-19 antiviral regimens." Microchemical Journal, 165, 106122. [Link]

-

Antonova, L., et al. (2020).[7][8] "Favipiravir Tautomerism: A Theoretical Insight." Theoretical Chemistry Accounts, 139, 134. [Link]

-

International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." [Link]

-

Ejaz, P., et al. (2021). "Favipiravir: A comprehensive review of its synthesis, stability, and analytical methods." Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR [mdpi.com]

- 3. journalijtdh.com [journalijtdh.com]

- 4. jmpas.com [jmpas.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. dspace.ceu.es [dspace.ceu.es]

Technical Guide: Tautomeric Dynamics of Favipiravir (T-705)

This guide provides an in-depth technical analysis of the tautomeric properties of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir/T-705), focusing on how its structural dynamics drive its mechanism of action as a lethal mutagen.[1]

Structural Mechanisms & Pharmacological Implications[1]

Executive Summary

Favipiravir (T-705) is a pyrazine-based antiviral prodrug that functions via a unique mechanism of lethal mutagenesis .[1] Unlike varying chain terminators, Favipiravir induces error catastrophe in viral RNA replication.[2] This efficacy is intrinsically linked to its tautomeric equilibrium and the rotational freedom of its carboxamide moiety. This guide details the structural thermodynamics of the molecule, its transformation into the active ribofuranosyl-5'-triphosphate (RTP) metabolite, and the specific "shape-shifting" mechanisms that allow it to mimic both guanosine and adenosine.

Structural Dynamics & Thermodynamics

The core chemical identity of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is defined by a dynamic equilibrium between two primary tautomers: the Enol form (3-hydroxypyrazine) and the Keto form (3-oxo-3,4-dihydropyrazine).[1]

1.1 The Tautomeric Equilibrium

The proton transfer occurs between the hydroxyl oxygen at position 3 and the ring nitrogen at position 4.

-

Structure A (Enol Form): Characterized by aromaticity in the pyrazine ring and an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen.

-

Structure B (Keto Form): Characterized by a carbonyl at position 3 and a protonated ring nitrogen (NH).[1] This form disrupts the full aromaticity of the pyrazine ring but is stabilized by polar solvents.

Table 1: Physicochemical Properties of Tautomers

| Property | Enol Form (3-OH) | Keto Form (3-Oxo) |

| Dominant Phase | Gas Phase, Apolar Solvents, Solid State | Aqueous Solution, High Polarity Solvents |

| Stabilization | Intramolecular H-bond (OH | Intermolecular H-bonding with solvent |

| Dipole Moment | Lower | Higher |

| Key Spectral Feature | UV | UV |

1.2 Solid-State Conformation

X-ray diffraction studies confirm that in the crystalline solid state, Favipiravir exists predominantly in the Enol-like form . This is thermodynamically driven by a strong intramolecular hydrogen bond that creates a pseudo-six-membered ring, locking the conformation and improving lattice stability.

1.3 Acid-Base Dissociation (pKa)

Favipiravir is a weak acid with a pKa of approximately 5.1 .[1][3]

-

pH < 5.1: The neutral molecule exists in the tautomeric equilibrium described above.

-

pH > 5.1 (Physiological pH 7.4): The molecule is largely deprotonated, existing as the pyrazine anion .

-

Implication: While the circulating drug is anionic, the active site of the viral polymerase (RdRp) often excludes bulk water, creating a local environment with a lower dielectric constant. This permits the protonated neutral forms (and their tautomers) to play a critical role in base pairing.

Mechanism of Action: The "Shape-Shifting" Mutagen

The pharmacological potency of Favipiravir lies in its ability to be recognized as a pseudo-purine.

2.1 Metabolic Activation

Favipiravir is a prodrug.[4][5][6][7] Upon cellular entry, it is ribosylated by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and subsequently phosphorylated by cellular kinases to form the active metabolite: Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP) .[1]

2.2 Ambiguous Base Pairing (Lethal Mutagenesis)

Once incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), T-705-RTP escapes immediate proofreading because it does not cause immediate chain termination.[1] Instead, it induces transition mutations during the next round of replication.

The ambiguity arises from the rotation of the carboxamide group (

-

Guanine Mimicry (Syn-conformation):

-

Adenine Mimicry (Anti-conformation):

This "wobble" leads to an accumulation of

2.3 Pathway Visualization[1]

Caption: Activation pathway of Favipiravir showing the bifurcation in base-pairing specificity driven by structural rotation and tautomerism, leading to viral extinction.[1]

Analytical Characterization Protocols

To validate the tautomeric state and purity of Favipiravir, the following self-validating protocols are recommended.

3.1 Protocol: Spectrophotometric pKa Determination

This protocol determines the ionization constant, which is the tipping point for the keto-enol equilibrium shift in aqueous media.

Materials:

-

Favipiravir (pure standard).[1]

-

Britton-Robinson buffer series (pH 2.0 to 10.0).[1]

-

UV-Vis Spectrophotometer (Scan range 200–400 nm).[1]

Workflow:

-

Stock Preparation: Dissolve 10 mg Favipiravir in 10 mL Methanol (Stock A).

-

Aliquot: Add 100

L of Stock A to 10 mL of each buffer solution. -

Measurement: Record UV spectra for each pH point.

-

Analysis:

3.2 Protocol: Variable Temperature NMR (VT-NMR)

To observe the dynamic exchange between tautomers or rotamers.[1]

Materials:

-

Solvent: DMSO-

(favors H-bonding observation) and -

Instrument: 500 MHz NMR or higher.

Workflow:

-

Sample Prep: Prepare 10 mM solution in DMSO-

. -

Acquisition (298 K): Acquire 1H spectrum. Look for the broad singlet of the amide protons and the sharp/broad signal of the hydroxyl/NH proton.

-

Temperature Ramp: Acquire spectra at 298 K, 313 K, 323 K, and 333 K.

-

Analysis:

-

Coalescence: If tautomeric exchange is fast on the NMR timescale, peaks will average. If slow, distinct sets of peaks appear.

-

Shift: Monitor the chemical shift of the C3-OH/NH proton. A significant upfield shift with temperature indicates the breaking of the intramolecular H-bond (Enol form).

-

Experimental Data Summary

Table 2: Comparative Bond Lengths (Calculated vs. Crystal) Validates the Enol-like solid-state structure.

| Bond | Crystal Structure ( | DFT Calc (Enol) ( | DFT Calc (Keto) ( |

| C3-O (Hydroxyl/Carbonyl) | 1.34 (Single bond character) | 1.35 | 1.22 (Double bond) |

| C3-C2 | 1.41 | 1.42 | 1.46 |

| C2-C(Amide) | 1.48 | 1.49 | 1.51 |

Note: The C3-O bond length of 1.34

References

-

Furuta, Y., et al. (2013).[1] Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[1][4] Antiviral Research.

-

Jin, Z., et al. (2013).[1] The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards Influenza A Virus Polymerase.[1] PLOS ONE.

-

Hille, U. E., et al. (2023).[1] Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State.[10][11] The Journal of Organic Chemistry. [1]

-

Du, Y., et al. (2020).[1][12] Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir. bioRxiv. [1]

-

Arias, A., et al. (2014).[1] Favipiravir elicits antiviral mutagenesis during virus replication in vivo.[6][13] eLife.

Sources

- 1. Volume # 5(132), September - October 2020 — "Theoretical assessment of acid strength of antiviral favipiravir medication" [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Favipiravir tautomerism: a theoretical insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ajchem-b.com [ajchem-b.com]

- 13. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Protocol for C-6 Fluorination using Selectfluor® in Favipiravir Synthesis

[1]

Executive Summary

This application note details a high-integrity protocol for the synthesis of Favipiravir (T-705) via the direct fluorination of 3-hydroxypyrazine-2-carboxamide (T-1105) using Selectfluor® (F-TEDA-BF4).[1] Unlike legacy methods that utilize hazardous elemental fluorine (

This guide addresses the critical challenges of this transformation—specifically the electron-deficient nature of the pyrazine core—by optimizing solvent systems and reaction kinetics.[1] We provide a scalable, self-validating workflow suitable for process development and medicinal chemistry laboratories.[1]

Scientific Background & Reaction Engineering

The Challenge of Pyrazine Fluorination

Favipiravir acts as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] The introduction of the fluorine atom at the C-6 position is the distinct step that confers bioactivity.[1]

From a synthetic perspective, the substrate T-1105 presents a challenge:

-

Electron Deficiency: The pyrazine ring is inherently electron-poor, making electrophilic aromatic substitution (

) difficult.[1] -

Tautomeric Equilibrium: T-1105 exists in equilibrium between the lactam (3-oxo) and lactim (3-hydroxy) forms.[1] The lactim tautomer is the required nucleophile for reaction with Selectfluor.

-

Solubility: The high polarity of the amide and hydroxyl groups limits solubility in standard non-polar solvents, while protic solvents can quench the electrophilic fluorinating agent.

Mechanistic Pathway

The reaction proceeds through an electrophilic fluorination mechanism, potentially involving a Single Electron Transfer (SET) component depending on the solvent dielectric.[1]

-

Activation: The enol-like character of the 3-hydroxy group increases electron density at the C-6 position (para to the activating hydroxyl).[1]

-

Fluorine Transfer: The N-F bond of Selectfluor is attacked by the C-6 carbon.[1]

-

Re-aromatization: Loss of a proton restores the aromatic pyrazine system.[1]

Figure 1: Mechanistic pathway for the C-6 fluorination of T-1105.[1] The reaction relies on accessing the reactive lactim tautomer.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Hydroxypyrazine-2-carboxamide (T-1105) [Purity >98%][1]

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [Active F > 95%][1]

-

Solvent System: Acetonitrile (MeCN) and Water (H2O) mixture (9:1 v/v) OR Ionic Liquid ([BMIM][BF4]) for high-yield optimization.[1]

-

-

Equipment:

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Substrate : 1.2–1.5 eq Selectfluor | Excess Selectfluor drives the reaction against the deactivated ring.[1] |

| Temperature | 50°C – 70°C | Activation energy is high due to electron deficiency; heat is required.[1] |

| Solvent Polarity | High ( | Stabilizes the charged transition state and solubilizes the substrate.[1] |

| Atmosphere | Inert ( | Prevents moisture-induced hydrolysis of Selectfluor (though it is relatively stable).[1] |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge Reactor: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyrazine-2-carboxamide (1.0 equiv).

-

Solvent Addition: Add Acetonitrile:Water (9:1) to achieve a concentration of 0.2 M.

-

Note: If available, using the ionic liquid [BMIM][BF4] instead of MeCN/Water has been shown to increase yields to ~50% by stabilizing the ionic intermediates [1].[1]

-

-

Selectfluor Addition: Add Selectfluor (1.5 equiv) in a single portion at room temperature. The reaction is initially heterogeneous.[1]

Phase 2: Reaction & Monitoring[1]

-

Heating: Warm the mixture to 60°C . The solids will gradually dissolve as the reaction progresses and the Selectfluor is consumed.

-

IPC (In-Process Control): Monitor by HPLC after 4 hours.

-

Duration: Typical reaction time is 6–12 hours depending on scale and exact temperature.[1]

Phase 3: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature.

-

Extraction:

-

Purification:

Figure 2: Operational workflow for the batch synthesis of Favipiravir.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Substrate insolubility or low temperature.[1] | Switch solvent to [BMIM][BF4] or increase temp to 75°C. Ensure vigorous stirring. |

| High Impurity Profile | Over-fluorination or oxidative degradation.[1] | Reduce Selectfluor equivalents to 1.2. Lower temperature to 50°C and extend time. |

| Retention of Selectfluor | Incomplete workup. | Ensure thorough water washes.[1][3][4] TEDA salts are highly water-soluble.[1] |

Advanced Optimization: Ionic Liquids

Recent process chemistry developments suggest that carrying out this reaction in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) significantly enhances the yield (up to 50% isolated) compared to conventional organic solvents.[1] The ionic liquid acts as both solvent and Lewis acid catalyst, stabilizing the transition state [1].

Safety & Handling (Selectfluor®)

Although Selectfluor is marketed as a "safe" electrophilic fluorinating agent compared to

-

Oxidizer: Selectfluor is a strong oxidant.[1][5][6] Keep away from reducing agents and metal powders.[1]

-

Thermal Stability: Do not heat bulk Selectfluor above 100°C, as it can decompose exothermally.[1][5]

-

Active Fluorine: Treat waste streams with a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) before disposal to quench any residual active fluorine species.[1]

References

-

Organic & Biomolecular Chemistry (2023). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. [1][7][8]

-

Journal of Fluorine Chemistry. Selectfluor™ reagent F-TEDA-BF4 in pharmaceutical synthesis. [1]

-

Air Products & Chemicals / Merck. Selectfluor® Fluorinating Reagent Safety Data Sheet. [1]

-

Acta Naturae (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [1][9]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. molcore.com [molcore.com]

- 4. aksci.com [aksci.com]

- 5. Selectfluor [commonorganicchemistry.com]

- 6. SelectFluor - Enamine [enamine.net]

- 7. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Application Notes and Protocols: In Vitro Assays for T-705 (Favipiravir) RNA-Dependent RNA Polymerase (RdRp) Inhibition

Abstract

T-705 (Favipiravir) is a potent, broad-spectrum antiviral agent that targets the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme essential for the replication of numerous RNA viruses.[1][2] Its utility against influenza, Ebola, and coronaviruses has made it a critical tool in antiviral research and development.[3] Accurate and robust in vitro methods to quantify the inhibitory activity of T-705 against viral RdRp are paramount for mechanistic studies and high-throughput screening (HTS) campaigns. This guide provides a detailed overview of the mechanism of T-705 and presents comprehensive, field-proven protocols for assessing its inhibitory effects on RdRp activity. We will explore methodologies ranging from classic gel-based primer extension assays for detailed mechanistic insights to fluorescence-based systems optimized for HTS applications.

Scientific Foundation: The Mechanism of T-705 Action

Understanding the mechanism of T-705 is crucial for designing and interpreting any inhibitory assay. T-705 is a prodrug, meaning it is biologically inactive upon administration and requires intracellular conversion to its active form.[3][4]

-

Intracellular Activation: Once inside a host cell, T-705 undergoes phosphoribosylation to form favipiravir-ribofuranosyl-5'-monophosphate (T-705-RMP), which is then further phosphorylated to its active triphosphate form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][5] This activation pathway is a key consideration, as direct biochemical assays must utilize the pre-synthesized T-705-RTP, not the parent T-705 compound.[1]

-

RdRp Inhibition: T-705-RTP functions as a purine nucleotide analog, mimicking both adenosine and guanosine.[6][7] The viral RdRp enzyme mistakenly recognizes and incorporates T-705-RTP into the nascent viral RNA strand.[1][6] This leads to inhibition through two primary, non-mutually exclusive mechanisms:

-

Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated T-705 can cause catastrophic errors in the viral genome during subsequent rounds of replication, leading to non-viable virions.[4][8]

-

Chain Termination: While a single incorporation may only slow RNA extension, the incorporation of two consecutive T-705-RMP molecules has been shown to effectively halt further elongation of the RNA strand.[7][9][10]

-

The dual-action mechanism makes T-705 a highly effective inhibitor and provides a basis for the assays described herein.

Overview of In Vitro RdRp Assay Formats

The choice of assay depends on the experimental goal, whether it is for detailed kinetic analysis or high-throughput screening of compound libraries. Each format has distinct advantages and limitations.

| Assay Format | Principle | Throughput | Advantages | Disadvantages | Primary Use Case |

| Gel-Based Primer Extension | Radiolabeled or fluorescently-labeled primer is extended by RdRp. Products are resolved by size on a polyacrylamide gel.[7] | Low | Provides direct visual evidence of chain termination and product length. Excellent for mechanistic studies.[4] | Labor-intensive, requires hazardous materials (if radioactive), difficult to quantify precisely. | Mechanistic studies, validation of inhibitor action. |

| Filter-Binding Assay | Incorporation of radiolabeled nucleotides ([³H] or [³²P]-NTPs) into nascent RNA, which is captured on a filter. Radioactivity is quantified by scintillation counting.[11][12] | Low to Medium | Quantitative, well-established method for enzyme kinetics. | Requires radioactivity, separation steps increase time and potential for error. | Enzyme kinetics (Km, Vmax), IC₅₀ determination for lead compounds. |

| Fluorescence-Based (dsRNA Dye) | An intercalating dye (e.g., PicoGreen) fluoresces upon binding to the dsRNA product formed by RdRp activity on a self-priming or primed template.[13][14] | High | Non-radioactive, homogeneous ("mix-and-read") format, easily automated for HTS.[15][16] | Prone to interference from fluorescent compounds, indirect measurement of activity. | High-throughput screening (HTS), primary hit identification. |

| Scintillation Proximity Assay (SPA) | A radiolabeled nucleotide is incorporated into a biotinylated RNA primer bound to a streptavidin-coated scintillant bead. Signal is only generated when the radiolabel is in close proximity to the bead.[17] | High | Homogeneous, no separation steps needed, highly sensitive, automatable. | Requires specialized beads and radiolabeled reagents, potential for compound interference. | HTS, binding affinity studies. |

Core Components and Critical Parameters

Regardless of the assay format, several core components and conditions are fundamental to a successful RdRp inhibition experiment. The precise concentrations should be optimized empirically for the specific viral RdRp being studied.

| Component | Description & Justification | Typical Concentration Range |

| Recombinant RdRp | Purified, active viral RNA-dependent RNA polymerase. For many viruses (e.g., SARS-CoV-2, Influenza), this is a multi-protein complex (e.g., nsp12/7/8) required for full activity.[13][18] | 0.5 - 3.0 µM[13] |

| RNA Template/Primer | A single-stranded RNA template with a defined primer binding site or a self-priming RNA with a hairpin structure.[13][15] The sequence should be designed to avoid complex secondary structures that impede polymerase processivity. | 0.5 - 1.0 µM[13] |

| NTP Mix | Equimolar mixture of ATP, CTP, GTP, and UTP. One NTP is typically labeled (radioactively or otherwise) or kept at a limiting concentration for kinetic studies. | 10 - 50 µM[11][19] |

| T-705-RTP | The active triphosphate form of Favipiravir. The parent compound, T-705, will show no activity in a biochemical assay. | 10 nM - 100 µM[1] |

| Reaction Buffer | Typically Tris-HCl based. Provides a stable pH environment for the enzyme. | 20-50 mM Tris-HCl, pH 7.5-8.0[13] |

| Divalent Cations (Mg²⁺/Mn²⁺) | Essential cofactors for the polymerase catalytic activity.[20] Magnesium (MgCl₂) is most common. | 5-10 mM MgCl₂[13] |

| Reducing Agent (DTT) | Dithiothreitol maintains cysteine residues in the enzyme in a reduced state, preventing oxidative damage and preserving activity. | 1-10 mM DTT[13] |

| RNase Inhibitor | A recombinant protein that inhibits contaminating ribonucleases, protecting the RNA template and product from degradation. | 1-2 U/µL[13] |

Experimental Protocols

The following protocols provide step-by-step methodologies for key assays. It is critical to include proper controls in every experiment:

-

Negative Control (No Enzyme): To measure background signal.

-

Positive Control (No Inhibitor): Represents 100% enzyme activity (often with DMSO vehicle).

-

Reference Inhibitor: A known RdRp inhibitor (e.g., Remdesivir-TP for SARS-CoV-2) to validate assay performance.

Protocol 1: High-Throughput Fluorescence-Based RdRp Inhibition Assay

This protocol is adapted for a 96-well plate format and is ideal for screening compound libraries.[13][14][16]

Methodology:

-

Compound Plating: In a 96-well black, flat-bottom assay plate, add 1 µL of serially diluted T-705-RTP or other test compounds (in DMSO). Include wells with 1 µL of DMSO only for positive controls.

-

Enzyme/Template Mix Preparation: Prepare a 2x master mix in RNase-free water containing:

-

40 mM Tris-HCl (pH 8.0)

-

20 mM KCl

-

12 mM MgCl₂

-

2 mM DTT

-

0.02% Triton-X 100

-

4 U/µL RNase Inhibitor

-

2 µM Self-Priming RNA Template

-

4 µM Recombinant RdRp Complex

-

-

Enzyme/Compound Incubation: Add 24 µL of the Enzyme/Template mix to each well. Mix gently and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

-

Reaction Initiation: Prepare a 10x NTP mix (e.g., 100 µM of each NTP). Add 5 µL of this mix to each well to initiate the reaction (final volume 30 µL).

-

Polymerase Reaction: Incubate the plate at 37°C for 60-90 minutes.

-

Detection: Stop the reaction by adding 10 µL of 0.5 M EDTA. Add 200 µL of a 1x working solution of QuantiFluor dsRNA dye (or similar intercalating dye), prepared according to the manufacturer's recommendation.[13] Incubate for 5 minutes at room temperature, protected from light.

-

Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis:

-

Calculate percent inhibition: 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Gel-Based Primer Extension Assay for Mechanistic Studies

This assay provides a direct visualization of RNA synthesis and the effect of T-705-RTP on product length.[6][7]

Methodology:

-

Primer Labeling: Label a 15-mer RNA primer at the 5' end using T4 Polynucleotide Kinase and [γ-³²P]-ATP. Purify the labeled primer using a size-exclusion column to remove unincorporated nucleotides.

-

Template Annealing: Anneal the ³²P-labeled primer to a 30-mer RNA template by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

-

Reaction Assembly: In an RNase-free microfuge tube, assemble the following reaction mix on ice (20 µL total volume):

-

1x RdRp Reaction Buffer (see Protocol 1)

-

1 µM Annealed Primer/Template Complex

-

1 µM Recombinant RdRp

-

2 U/µL RNase Inhibitor

-

Desired concentration of T-705-RTP (or vehicle control)

-

-

Pre-incubation: Incubate the mix for 10 minutes at 30°C.

-

Reaction Initiation: Start the reaction by adding NTPs to a final concentration of 50 µM each.

-

Time-Course Sampling (Optional): At various time points (e.g., 5, 15, 30, 60 min), remove aliquots and stop the reaction by mixing with an equal volume of 2x Stop Buffer (94% formamide, 30 mM EDTA, 0.05% bromophenol blue).

-

Product Analysis: Heat the stopped reactions at 95°C for 5 minutes, then load onto a 20% denaturing polyacrylamide gel (with 7M Urea). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Visualization: Expose the gel to a phosphor screen overnight and visualize the radiolabeled RNA products using a phosphorimager. The presence of shorter bands in the T-705-RTP lanes compared to the full-length product in the control lane indicates chain termination.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Very Low Signal (All Wells) | Inactive enzyme; degraded RNA template/primer; incorrect buffer components (e.g., missing Mg²⁺); RNase contamination. | Verify enzyme activity with a fresh aliquot. Use new, nuclease-free reagents. Check buffer recipe and pH. Always include a potent RNase inhibitor. |

| High Background Signal (No Enzyme Control) | Contaminating nuclease activity in reagents; auto-fluorescence of the assay plate or dye. | Use high-purity, nuclease-free reagents. Test different brands of black assay plates. Subtract background signal during data analysis. |

| Poor Z'-Factor (<0.5) in HTS | Assay window is too small (difference between positive and negative controls); high well-to-well variability. | Optimize enzyme and substrate concentrations to maximize signal-to-background ratio. Ensure proper mixing and precise liquid handling. |

| Inconsistent IC₅₀ Values | Compound precipitation at high concentrations; unstable reagents; variability in incubation times. | Check compound solubility in the final assay buffer. Prepare fresh reagent stocks daily. Use automated liquid handlers for consistent timing. |

| Fluorescent Compound Interference (HTS) | Test compound is fluorescent at the assay wavelengths. | Re-test hits in a secondary, non-fluorescent assay (e.g., filter-binding). Perform a counterscreen without the enzyme to identify fluorescent compounds. |

Conclusion

The in vitro assessment of T-705-RTP activity against viral RdRp is a cornerstone of antiviral research. The fluorescence-based assays offer a robust and scalable platform for high-throughput screening to identify novel RdRp inhibitors. For compounds of interest, classic gel-based and filter-binding assays provide the necessary resolution for detailed mechanistic and kinetic characterization. By carefully selecting the appropriate assay format and meticulously controlling experimental parameters, researchers can generate high-quality, reproducible data to accelerate the development of next-generation antiviral therapeutics.

References

-

Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

-

Du, Y. X., & Chen, X. P. (2022). Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. Journal of Medical Virology, 94(10), 4561-4569. [Link]

-

Wang, Q., Wu, J., Wang, H., Gao, Y., & Liu, J. (2022). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology, 13, 845347. [Link]

-

Vanderlinden, E., Vrancken, R., Van den Eynde, C., Goya, J., & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6679–6691. [Link]

-

Peng, Q., Wang, Y., & Zhang, Y. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation, 2(3), 100145. [Link]

-

Mihindukulasuriya, K. A., & Wu, G. (2020). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Journal of Taibah University Medical Sciences, 15(6), 451-456. [Link]

-

Huchting, J., Vanderlinden, E., & Naesens, L. (2020). Detailed Molecular Interactions of Favipiravir with SARS-CoV-2, SARS-CoV, MERS-CoV, and Influenza Virus Polymerases In Silico. Microorganisms, 8(10), 1610. [Link]

-

Ferron, F., Debat, H., Decroly, E., & Canard, B. (2020). A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. Antiviral Research, 179, 104823. [Link]

-

Kirkegaard, K., & Baltimore, D. (1986). The mechanism of RNA recombination in poliovirus. Cell, 47(3), 433-443. [Link]

-

Wikipedia contributors. (2023). RNA-dependent RNA polymerase. Wikipedia. [Link]

-

Ferrer-Orta, C., Arias, A., Pérez-Luque, R., & Verdaguer, N. (2015). Viral RNA-Dependent RNA Polymerases: A Structural Overview. Current Opinion in Structural Biology, 32, 111-120. [Link]

-

Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

-

ResearchGate. (2013). Chemical structures of T-705 (A) and T-705RTP (B). [Link]

-

Kocabas, F., Turan, R. D., & Aslan, G. S. (2015). Fluorometric RdRp assay with self-priming RNA. Analytical Biochemistry, 478, 78–80. [Link]

-

Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., & Webby, R. J. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

-

Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

-

Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase. PubMed. [Link]

-

Bai, X., Li, X., Zhou, C., & Zhang, W. (2022). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. Molecules, 27(14), 4503. [Link]

-

ViralZone. (n.d.). RNA-dependent RNA polymerase. ExPASy. [Link]

-

Huchting, J., Smietana, M., & Naesens, L. (2023). T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir. Viruses, 15(6), 1357. [Link]

-

Kao, C. C., & Sun, J. H. (2008). Biochemical analyses of the interactions between viral polymerases and RNAs. Methods in Molecular Biology, 439, 165-178. [Link]

-

O'Reilly, E. K., & Kao, C. C. (1998). Analysis of RNA-dependent RNA polymerase structures. Nucleic Acids Research, 26(7), 1742-1750. [Link]

-

Nair, V. P., Anang, S., Srivastava, A., & Surjit, M. (2016). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. Bio-protocol, 6(20), e1959. [Link]

-

Noble, C. G., Chen, Y. L., Dong, H., & Gu, F. (2016). Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue. Antiviral Research, 133, 183-190. [Link]

-

ProFoldin. (n.d.). SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. ProFoldin Inc.[Link]

-

Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

-

te Velthuis, A. J. W. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology, 1836, 343-374. [Link]

-

Nair, V. P., Anang, S., Srivastava, A., & Surjit, M. (2016). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. SciSpace. [Link]

-

Gáspár, A., Kálmán, F. S., & Mészáros, A. K. (2024). Novel analogues of a non-nucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. Beilstein Journal of Organic Chemistry, 20, 547-555. [Link]

-

Cheng, A., Zhang, W., & Li, H. (2005). Expression, purification, and characterization of SARS coronavirus RNA polymerase. Virology, 335(2), 165-176. [Link]

-

University of Kentucky. (2020). Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery. University of Kentucky Research. [Link]

-

Institut Pasteur. (2020). Protocol: Real-time RT-PCR assays for the detection of SARS-CoV-2. World Health Organization. [Link]

-

AssayWise. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]

-

ResearchGate. (2013). Inhibition of influenza virus RNA polymerase by T-705RTP. [Link]

-

ProFoldin. (n.d.). SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). ProFoldin Inc.[Link]

-

Li, C., Zhu, X., & Wang, Q. (2021). SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System. Viruses, 13(10), 2056. [Link]

-

Yan, L., Yang, Y., & Li, M. (2021). SARS-CoV-2 RdRp is a versatile enzyme with proofreading activity and ability to incorporate NHC into RNA by using diphosphate form molnupiravir as a substrate. bioRxiv. [Link]

Sources

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]

- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression, purification, and characterization of SARS coronavirus RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 14. A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. profoldin.com [profoldin.com]

- 17. youtube.com [youtube.com]

- 18. collaborate.princeton.edu [collaborate.princeton.edu]

- 19. BJOC - Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics [beilstein-journals.org]

- 20. RNA dependent RNA polymerase ~ ViralZone [viralzone.expasy.org]

Application Note & Protocol: Solvent System Optimization for the Recrystallization of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir)

Abstract & Introduction

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide, widely known as Favipiravir, is a potent antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its efficacy against a broad spectrum of RNA viruses has made it a critical compound in antiviral research and therapeutic development.[2][3] The purity and crystalline form of an active pharmaceutical ingredient (API) are paramount, directly impacting its stability, bioavailability, and manufacturability. Recrystallization is the definitive method for purifying solid organic compounds, and the selection of an appropriate solvent system is the most critical parameter for a successful and reproducible outcome.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the selection and optimization of solvent systems for the recrystallization of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide. We will delve into the physicochemical properties of the molecule, the principles of solvent selection, and provide detailed protocols for systematic solvent screening and bulk recrystallization. The causality behind experimental choices is emphasized to empower the user with a deep, functional understanding of the process.

Physicochemical Properties & Structural Considerations

Understanding the molecular structure of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide is fundamental to predicting its solubility behavior.

-

Molecular Formula: C₅H₄FN₃O₂[4]

-

Molecular Weight: 157.1 g/mol [4]

-

Structure: The molecule contains several polar functional groups: a carboxamide (-CONH₂), a hydroxyl (-OH) group, and two nitrogen atoms within the pyrazine ring. The fluorine atom adds to the molecule's polarity.

-

Key Features for Solubility:

-

Hydrogen Bond Donors: Amide (N-H) and hydroxyl (O-H) groups.

-

Hydrogen Bond Acceptors: Carbonyl oxygen (C=O), hydroxyl oxygen, and pyrazine nitrogens.

-

-

Melting Point: Reported in the range of 188–191 °C, with some sources noting decomposition.[5] A melting point of ~270 °C has also been reported for the related compound 3-hydroxy-2-pyrazinecarboxamide, suggesting strong intermolecular forces.[6]

-

Polymorphism: This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. Recrystallization from ethyl acetate has been shown to produce a novel tetragonal polymorph, which is slightly less stable than the common orthorhombic form.[1][7] The choice of solvent and the cooling profile can directly influence the resulting polymorphic form, making controlled recrystallization essential.

The presence of multiple hydrogen bonding sites indicates that 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide is a polar molecule. Following the principle of "like dissolves like," polar solvents are expected to be the most effective for its dissolution.[8]

Principles of Optimal Solvent Selection

The ideal recrystallization solvent is one where the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[9] This differential solubility is the driving force for crystallization upon cooling.

Key Criteria for a Suitable Solvent System:

-

Differential Solubility: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

-

Inertness: The solvent must not react chemically with the compound.

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot gravity filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[9]

-

Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the crystals during drying.[8] A boiling point well below the compound's melting point is crucial to prevent "oiling out," where the solid melts before dissolving.[8]

-

Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-agglomerated crystals.

-

Safety & Cost: The solvent should be low in toxicity, flammability, and cost.[9]

Systematic Solvent Screening Protocol

A systematic, small-scale screening process is the most efficient method to identify a suitable solvent or solvent pair.

Single-Solvent Screening

This protocol aims to identify a single solvent that meets the differential solubility criteria.

Materials:

-

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide (crude)

-

Small test tubes (e.g., 13x100 mm)

-

Heating block or water bath

-

Vortex mixer

-

Selection of candidate solvents (See Table 1)

Procedure:

-

Place approximately 20-30 mg of the crude compound into a small test tube.

-

Add the candidate solvent dropwise (start with ~0.5 mL) at room temperature.

-

Agitate or vortex the mixture. Observe the solubility.

-

Result A (Unsuitable): If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent due to poor potential recovery.

-

-

If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point while adding more solvent dropwise until the solid just dissolves.

-

Result B (Unsuitable): If a very large volume of solvent is required to dissolve the compound, the solvent is not practical.

-

Result C (Potentially Suitable): If the compound dissolves completely in a minimal amount of hot solvent, proceed to the next step.

-

-

Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe the formation of crystals.

-

Result D (Ideal): Abundant, well-formed crystals appear. This is an ideal solvent.

-

Result E (Acceptable): A modest amount of crystals form. This solvent may be useful, especially in a mixed-solvent system.

-

Result F (Unsuitable): No crystals form, even after scratching the inside of the test tube or adding a seed crystal. The compound is too soluble in the cold solvent.

-

Mixed-Solvent Screening (Solvent/Anti-Solvent)

This method is employed when no single solvent is ideal.[10] It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[10]

Procedure:

-

Select a suitable solvent/anti-solvent pair (see Table 1 for suggestions). The two solvents must be fully miscible.[8]

-

Dissolve a small amount of the compound (~30 mg) in the minimum volume of the hot "solvent."

-

While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

-

Add a drop or two of the hot "solvent" back into the mixture to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly, as described in the single-solvent method, and observe crystal formation.

Diagram: Systematic Solvent Screening Workflow

Caption: Workflow for single-solvent screening.

Recommended Solvent Systems & Data Interpretation

Based on the polar nature of 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide and literature precedents for similar compounds, the following solvents should be prioritized for screening.

Table 1: Candidate Solvents for Recrystallization Screening

| Solvent Class | Solvent Name | Expected Behavior | Common Mixed-Solvent Pairs |

| Protic | Water | Likely low solubility even when hot. May be a good anti-solvent. | Ethanol/Water, Acetone/Water[9] |

| Methanol | Potentially too soluble, even at room temperature. Good "solvent" for a mixed pair.[10] | Methanol/Diethyl Ether[9] | |

| Ethanol | Good candidate. Literature reports use in purification.[5] Might have good differential solubility. | Ethanol/Water[11] | |

| Isopropanol (IPA) | Good candidate, less polar than ethanol. May offer better differential solubility. | IPA/Water, IPA/Hexane | |

| Polar Aprotic | Acetone | Potentially too soluble.[10] Good "solvent" for a mixed pair. | Acetone/Hexane |

| Ethyl Acetate | Excellent Candidate. Literature reports successful recrystallization and isolation of a polymorph.[1][7] | Ethyl Acetate/Hexane[8] | |

| Acetonitrile | Good candidate. Used for similar compounds.[12] | Acetonitrile/Water | |

| Dimethyl Sulfoxide (DMSO) | Likely to dissolve the compound at room temperature. Not ideal for recrystallization due to high boiling point. | Not recommended | |

| Non-Polar | Hexane / Heptane | Expected to be insoluble. Excellent anti-solvent. | Used as anti-solvent |

| Toluene | Likely insoluble or very poorly soluble. | Toluene/Hexane[8] | |

| Dichloromethane (DCM) | May have some solubility, but volatility can be an issue. | DCM/Hexane[8] |

Interpretation: The molecule's ability to form strong hydrogen bonds suggests that protic solvents like ethanol or polar aprotic solvents like ethyl acetate are the most promising starting points. An ethanol/water or ethyl acetate/hexane system is a highly logical choice for a mixed-solvent approach if a single solvent is not ideal.

Optimized Bulk Recrystallization Protocol (Example: Ethyl Acetate)

This protocol assumes ethyl acetate has been identified as a suitable solvent from the screening process.

Materials:

-

Crude 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

-

Erlenmeyer flask (sized so solvent fills it ~1/3 to 1/2 full)

-

Hot plate with stirring

-

Condenser (optional, for volatile solvents)

-

Fluted filter paper and stemless funnel (for hot filtration, if needed)

-

Büchner funnel, filter flask, and vacuum source

-

Ethyl Acetate (reagent grade)

-

Hexane (reagent grade, as anti-solvent if needed)

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethyl acetate and begin heating with stirring. Continue to add the minimum amount of hot ethyl acetate in portions until the solid is completely dissolved. Rationale: Using the minimum volume maximizes recovery.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Rationale: Charcoal adsorbs high molecular weight colored impurities.

-

Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Rationale: This step removes solid impurities. A stemless funnel and pre-heating prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent (ethyl acetate). Rationale: The cold solvent washes away residual soluble impurities from the crystal surfaces without significantly dissolving the product.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: Key Molecular Interactions in Recrystallization

Caption: Recrystallization is driven by a shift in favorable interactions.

Troubleshooting

| Problem | Possible Cause | Solution |

| Oiling Out | Solution is supersaturated; cooling too fast; solvent boiling point is too close to solute melting point.[8] | Re-heat to dissolve the oil. Add more solvent. Allow to cool much more slowly. Consider a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase concentration. Try scratching the inner wall of the flask with a glass rod. Add a seed crystal. |

| Poor Recovery | Too much solvent used; compound is too soluble in cold solvent; crystals were washed with warm solvent. | Ensure minimum solvent volume is used. Cool the flask thoroughly in an ice bath. Always wash crystals with ice-cold solvent. |

| Colored Crystals | Colored impurities were not removed. | Use activated charcoal during the dissolution step and perform a hot gravity filtration before cooling. |

Safety Precautions

-

Handle 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

All organic solvents are flammable and should be handled with care. Avoid open flames and ensure heating is performed using a steam bath, water bath, or heating mantle.

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.

References

-

Crystallization. (n.d.). University of California, Los Angeles - Chemistry. Available at: [Link]

-

Locuson, C. W. (1984). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 61(10), 912. Available at: [Link]

-

Experiment 2: Recrystallization. (n.d.). University of Toronto - Chemistry. Available at: [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder - Chemistry. Available at: [Link]

-

Solvent Choice. (n.d.). University of York - Chemistry Teaching Labs. Available at: [Link]

-

Chibisova, A. D., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. Molecules, 26(3), 558. Available at: [Link]

-

PubChem. (n.d.). 5-fluoro-2-oxo-(314C)1H-pyrazine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Chibisova, A. D., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 861-866. Available at: [Link]

- Shiraki, K., & Daikoku, T. (2002). Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. Google Patents, EP1256588A1.

- Afeiche, P., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents, US5462960A.

-

Marchivie, M., et al. (2013). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E, 69(11), o1695–o1699. Available at: [Link]

-

Fábián, L., et al. (2021). Green synthesis of structural analogs of favipiravir. RSC Advances, 11(54), 34228-34235. Available at: [Link]

-

Adinaveen, T., et al. (2018). SYNTHESIS CHARECTERIZATION OF PYRAZINAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. Journal of Consortium of Research Journals. Available at: [Link]

-

Unlu, S., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Beilstein Journal of Organic Chemistry, 18, 1568–1574. Available at: [Link]

-

3-hydroxy-2-pyrazinecarboxamide. (n.d.). LookChem. Available at: [Link]

-

Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. Available at: [Link]

-

Rivas-Ozuna, M., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 28(21), 7439. Available at: [Link]

-

Titova, Y. A., & Vatsadse, S. Z. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 4-19. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-3-hydroxypyrazine-2-carboxamide 97% | CAS: 259793-96-9 | AChemBlock [achemblock.com]

- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 10. athabascau.ca [athabascau.ca]

- 11. jocpr.com [jocpr.com]

- 12. journals.iucr.org [journals.iucr.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Critical Fluorination Step in T-705 (Favipiravir) Synthesis

Welcome to the technical support center for the synthesis of T-705 (Favipiravir). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the critical fluorination step. As your senior application scientist, I will provide not just protocols, but the rationale behind them, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the fluorination of the T-705 precursor, typically 3,6-dichloropyrazine-2-carbonitrile, to yield 3,6-difluoropyrazine-2-carbonitrile.

Q1: My yield of 3,6-difluoropyrazine-2-carbonitrile is consistently low (below 50%). What are the likely causes and how can I improve it?

Low yield is a multifaceted issue. Let's break down the potential culprits and their remedies.

| Potential Cause | Explanation & Recommended Solutions |

| Incomplete Reaction | The conversion of the dichloro- to the difluoro- species is not going to completion. This can be due to several factors: • Insufficient Fluorinating Agent: Ensure you are using a sufficient excess of potassium fluoride (KF). A molar ratio of at least 7 equivalents of KF to the dichloropyrazine substrate is recommended.[1] • Poor Solubility of KF: KF has low solubility in many organic solvents. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial to facilitate the transport of fluoride ions into the organic phase.[2] Ensure the TBAB is dry and used in an adequate amount (e.g., 0.4-0.5 equivalents).[1] • Reaction Temperature Too Low: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction. For the KF/TBAB/DMSO system, a temperature of around 75°C is a good starting point.[1] |

| Product Loss During Work-up | The desired product, 3,6-difluoropyrazine-2-carbonitrile, is volatile and prone to sublimation. Significant product loss can occur during solvent removal under reduced pressure.[1] • Avoid High Vacuum & Heat: When concentrating the reaction mixture, use a rotary evaporator with a moderate vacuum and a water bath temperature not exceeding 40-50°C. • Alternative Work-up: Instead of isolating the crude difluoro-intermediate by evaporation, consider a liquid-liquid extraction. After the reaction, the mixture can be cooled, diluted with water, and the product extracted into a suitable organic solvent like toluene. This solution can then be used directly in the next step, bypassing the need for evaporation.[1] |

| Moisture in the Reaction | The presence of water can deactivate the fluoride ions by hydration, reducing their nucleophilicity. • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. KF should be dried in an oven before use. DMSO should be of anhydrous grade. Consider distilling toluene from a suitable drying agent if you are using it as a co-solvent. A common technique to ensure anhydrous conditions is to azeotropically remove water from the KF/TBAB/DMSO mixture with toluene before adding the substrate.[1] |

| Side Reactions | The formation of byproducts will naturally lower the yield of the desired product. • Hydrolysis of Nitrile: If there is water in the reaction mixture, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.[3][4][5][6][7] Maintaining anhydrous conditions is key to preventing this. • Incomplete Fluorination: Formation of the mono-fluorinated intermediate (3-chloro-6-fluoropyrazine-2-carbonitrile) is a common impurity if the reaction is not driven to completion. Monitor the reaction by TLC or HPLC to ensure the disappearance of both the starting material and the mono-fluorinated species. |

Q2: I'm observing a significant amount of a mono-fluorinated byproduct. How can I drive the reaction to completion?

The presence of the mono-fluorinated intermediate is a clear indication of an incomplete reaction. Here's how to address this:

-

Increase Reaction Time: Continue to heat the reaction mixture and monitor its progress every hour by TLC or HPLC until the mono-fluorinated spot is no longer visible.

-

Increase Temperature: If extending the reaction time is not effective, a modest increase in temperature (e.g., from 75°C to 85°C) can help push the reaction to completion. Be mindful that higher temperatures may also increase the rate of side reactions.

-

Ensure Efficient Stirring: In a heterogeneous mixture, efficient stirring is critical to ensure good contact between the reactants. Use a magnetic stir bar that is large enough to create a vortex or consider mechanical stirring for larger scale reactions.

-

Check Reagent Purity: Ensure that your KF and TBAB are of high quality and dry.

Q3: My final product after work-up is a dark, oily residue that is difficult to purify. What's causing this and how can I get a cleaner product?

A dark, impure product often results from side reactions or decomposition, which can be exacerbated by one-pot procedures where the volatile intermediate is not isolated.[1]

-

Optimize Reaction Conditions: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. Stick to the recommended temperature and monitor the reaction closely to avoid unnecessary heating after completion.

-

Consider a Two-Step Work-up: Instead of a one-pot synthesis, consider the procedure where the 3,6-difluoropyrazine-2-carbonitrile is extracted into toluene after the fluorination step.[1] This removes it from the inorganic salts and other high-boiling impurities in the DMSO, leading to a cleaner starting material for the subsequent hydrolysis and hydroxylation steps.

-

Purification via Salt Formation: For the subsequent intermediate, 6-fluoro-3-hydroxypyrazine-2-carbonitrile, a simple and effective purification method is the formation of a dicyclohexylamine salt. This allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.[2]

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for low yield in the fluorination step.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the fluorination of 3,6-dichloropyrazine-2-carbonitrile with KF/TBAB?

This reaction is a nucleophilic aromatic substitution (SNA_r). The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms and the electron-withdrawing nitrile group. This makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles. The mechanism involves the following key steps:

-

Generation of the Nucleophile: Potassium fluoride (KF) provides the fluoride ion (F-), which is the nucleophile.

-

Phase Transfer Catalysis: Since KF is not very soluble in the organic solvent (DMSO), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used. The tetrabutylammonium cation (Bu4N+) forms an ion pair with the fluoride anion, creating a more lipophilic salt (Bu4N+F-) that can readily move into the organic phase where the substrate is dissolved.

-

Nucleophilic Attack: The fluoride ion attacks the carbon atom bonded to a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the pyrazine ring.

-

Elimination of the Leaving Group: The intermediate collapses, expelling a chloride ion (Cl-) as the leaving group and forming the C-F bond.

-

Second Substitution: The process repeats at the second chlorinated position to yield the final 3,6-difluoropyrazine-2-carbonitrile product.

Q2: Are there alternative fluorinating agents I can use? What are the pros and cons?

Yes, other fluorinating agents can be employed. One notable alternative is the use of an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

| Fluorination Strategy | Pros | Cons |

| Nucleophilic (KF/TBAB) | • Inexpensive and readily available reagents. • Well-established and scalable procedure.[1] | • Requires high temperatures. • Sensitive to moisture. • Can result in incomplete reactions if not optimized. |

| Electrophilic (Selectfluor®) | • Can be performed under milder conditions. • Can offer different selectivity. • Can be used for direct fluorination of a hydroxy-pyrazine precursor, potentially shortening the synthesis.[8] | • More expensive reagent. • The mechanism can be complex, potentially involving single-electron transfer (SET) pathways.[9] • May require optimization of reaction conditions (solvent, additives) to achieve good yields. |

Q3: What are the key safety precautions I should take when performing this reaction?

Safety is paramount. The starting material, 3,6-dichloropyrazine-2-carbonitrile, is known to be an allergen and skin irritant.[1] Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE): This includes a lab coat, safety goggles, and nitrile gloves.

-

Handle 3,6-dichloropyrazine-2-carbonitrile with care: Avoid inhalation of dust and direct contact with skin and eyes.

-

Quenching: Be cautious when quenching the reaction with water, as it can be exothermic. Add water slowly to the cooled reaction mixture.

III. Experimental Protocols

Optimized Protocol for the Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

This protocol is adapted from a reported economical and practical procedure for the synthesis of Favipiravir and is designed to minimize product loss by avoiding the isolation of the volatile intermediate.[1]

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (KF), anhydrous

-

Tetrabutylammonium Bromide (TBAB)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Toluene

Procedure:

-

Drying of Reagents:

-

To a round-bottom flask equipped with a magnetic stir bar and a distillation head, add KF (7.48 equivalents) and TBAB (0.47 equivalents).

-

Add DMSO (5 volumes relative to the starting material) and toluene (10 volumes).

-

Heat the mixture to 50°C under vacuum to azeotropically remove any residual water. The distillation of toluene-water azeotrope will be observed.

-

Once the distillation ceases, add another 10 volumes of toluene and repeat the distillation under the same conditions to ensure the mixture is anhydrous.

-

-

Fluorination Reaction:

-

Cool the flask to room temperature and add 3,6-dichloropyrazine-2-carbonitrile (1 equivalent).

-

Heat the reaction mixture to 75°C and stir vigorously for 3 hours.

-

Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material and the mono-fluorinated intermediate.

-

-

Extractive Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add water to quench the reaction.

-

Transfer the mixture to a separatory funnel and add more toluene.

-

Separate the layers. The organic layer containing the desired 3,6-difluoropyrazine-2-carbonitrile in toluene can be washed with brine, dried over anhydrous sodium sulfate, and used directly in the subsequent reaction step without evaporation.

-

IV. References

-

Gudipati, M. et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 154(1), 103-109. [Link]

-

Swarnayu, B., Adarsh, M., & basireddy, S. (2023). Three-Step Process for the Synthesis of Favipiravir for Covid-19. SSRN Electronic Journal. [Link]

-

Wikipedia. (2023). Selectfluor. [Link]

-

Titova, Y. A., & Kochetkov, S. N. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. [Link]

-

Reddy, B. S. et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(8), 2137-2141. [Link]

-

Feng, L. (2020). Preparation method of Favipiravir and derivatives thereof. Google Patents.

-

Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles. [Link]

-

Huchting, J. et al. (2017). Synthesis of T-705-Ribonucleoside and T-705-Ribonucleotide and Studies of Chemical Stability. Molecules, 22(5), 784. [Link]

-

Baran, P. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Baran Lab, Scripps Research. [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Roberts, S. M. et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1956-1963. [Link]

-

Lipshutz, B. H. et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(5), 1317-1323. [Link]

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. CN111704582B - Preparation method of Favipiravir and derivatives thereof - Google Patents [patents.google.com]

- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Technical Support Center: Separation of Favipiravir Impurities by Reverse-Phase HPLC

Welcome to the technical support resource for the analysis of Favipiravir and its related substances using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals. It provides a robust foundational method, answers to frequently asked questions, and a detailed troubleshooting guide to help you navigate and resolve common experimental challenges.

Introduction: The Critical Role of Impurity Profiling